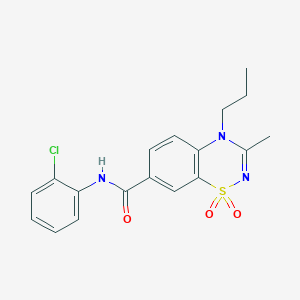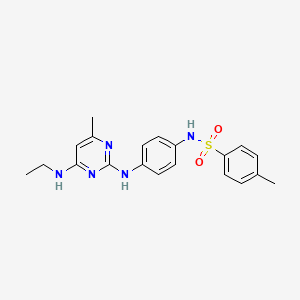![molecular formula C24H24N2O4S B14971093 6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14971093.png)
6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide is a heterocyclic compound that belongs to the thiazine class of organic compounds. Thiazines are known for their diverse biological activities and are often explored for their potential pharmacological applications
Méthodes De Préparation
The synthesis of 6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves several steps. One common method includes the reaction of 4-isopropylamino-5-chloro-1,2-dithiole-3-ones with sulfuryl chloride in acetonitrile as a solvent. This reaction results in the formation of an intermediate salt of bis(1,2)dithiolo(1,4)thiazine chloride, which can then be further processed to obtain the desired compound . Industrial production methods often involve optimizing reaction conditions to maximize yield and purity, including controlling temperature, solvent choice, and reaction time.
Analyse Des Réactions Chimiques
6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible, especially at positions on the aromatic rings. Common reagents and conditions used in these reactions include organic solvents like acetonitrile, catalysts such as palladium on carbon, and specific temperature and pressure conditions to facilitate the reactions.
Applications De Recherche Scientifique
6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying its effects on various biological systems, including its potential as an antibacterial, antifungal, or anticancer agent.
Medicine: Due to its pharmacological properties, it is explored for potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Mécanisme D'action
The mechanism of action of 6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and biological system being studied .
Comparaison Avec Des Composés Similaires
6-ethyl-N-(4-isopropoxyphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide can be compared with other thiazine derivatives, such as:
N-(3,5-dimethylphenyl)-6-ethyl-5,5-dioxo-5,6-dihydro-5lambda~6~-dibenzo[c,e][1,2]thiazine-9-carboxamide: This compound has similar structural features but different substituents, which can lead to variations in biological activity and applications.
Thiazole derivatives: These compounds share the thiazine ring but differ in their specific substituents and overall structure, leading to diverse biological activities and applications. The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for further research and development.
Propriétés
Formule moléculaire |
C24H24N2O4S |
|---|---|
Poids moléculaire |
436.5 g/mol |
Nom IUPAC |
6-ethyl-5,5-dioxo-N-(4-propan-2-yloxyphenyl)benzo[c][1,2]benzothiazine-9-carboxamide |
InChI |
InChI=1S/C24H24N2O4S/c1-4-26-22-14-9-17(15-21(22)20-7-5-6-8-23(20)31(26,28)29)24(27)25-18-10-12-19(13-11-18)30-16(2)3/h5-16H,4H2,1-3H3,(H,25,27) |
Clé InChI |
KVTZKSRPBQNRJO-UHFFFAOYSA-N |
SMILES canonique |
CCN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(C)C)C4=CC=CC=C4S1(=O)=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(3-Bromo-4-methylphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B14971012.png)
![2-((6-(Benzo[d][1,3]dioxol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-1-morpholinoethanone](/img/structure/B14971020.png)
![(4-{2-[1-(2,6-dimethylphenyl)-1H-tetrazol-5-yl]butan-2-yl}piperazin-1-yl)(furan-2-yl)methanone](/img/structure/B14971030.png)
![2-[5-(acetylamino)-3-(4-methylphenyl)-6-oxopyridazin-1(6H)-yl]-N-(2-methylphenyl)acetamide](/img/structure/B14971038.png)



![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)acrylamide](/img/structure/B14971063.png)
![2-{[6-(2H-1,3-Benzodioxol-5-YL)-[1,2,4]triazolo[4,3-B]pyridazin-3-YL]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B14971072.png)
![2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B14971079.png)
![2,6-difluoro-N-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzamide](/img/structure/B14971080.png)
![N-(4-(N-(2-(2-(4-fluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)sulfamoyl)phenyl)acetamide](/img/structure/B14971083.png)
![4-methoxy-N-(1-{1-[4-(propan-2-yl)phenyl]-1H-tetrazol-5-yl}cyclohexyl)aniline](/img/structure/B14971086.png)
![2-{[5-(1-benzofuran-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-cyanophenyl)acetamide](/img/structure/B14971099.png)
